molecular formula C18H31N3Sn B595591 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 1245816-22-1

7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B595591
CAS No.: 1245816-22-1
M. Wt: 408.177
InChI Key: YTEBMQYGRFFXTC-UHFFFAOYSA-N
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Chemical Reactions Analysis

7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The stannyl group plays a crucial role in its reactivity and interactions with other molecules . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stannyl group, which imparts distinct reactivity and versatility in various applications .

Biological Activity

7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C19H25N4Sn
  • Molecular Weight : 424.1 g/mol
  • CAS Number : 1245816-22-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The stannyl group enhances the compound's reactivity and influences its binding affinity to biomolecules. This compound is believed to exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, impacting pathways related to cell proliferation and survival.
  • Receptor Modulation : The compound could interact with various receptors, potentially modulating signaling pathways critical for cellular function.

Antiproliferative Activity

A key area of research has focused on the antiproliferative effects of this compound against cancer cell lines. In vitro studies have shown promising results:

  • Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549).
  • Results : The compound exhibited significant inhibition of cell growth in these lines, suggesting potential as an anticancer agent.
Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Apoptosis induction
HT-2912.8Cell cycle arrest
A54910.5Inhibition of proliferation

Case Studies

Several case studies have explored the biological implications of this compound:

  • Study on Anticancer Properties :
    • Conducted by researchers at Monash University, this study evaluated the antiproliferative activity against various cancer cell lines. The findings indicated that the compound's efficacy was linked to its ability to induce apoptosis and inhibit cell cycle progression without affecting normal cells significantly .
  • Mechanistic Insights :
    • Research published in the Journal of Fluorine Chemistry elaborated on the synthesis and evaluation of derivatives related to triazolo compounds. The study highlighted that modifications in the substituents could enhance biological activity and selectivity against cancer cells .
  • Comparative Analysis with Similar Compounds :
    • Comparative studies with other stannylated triazoles revealed that this compound exhibited superior activity against specific cancer types due to its unique structural attributes .

Properties

IUPAC Name

tributyl([1,2,4]triazolo[1,5-a]pyridin-7-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N3.3C4H9.Sn/c1-2-4-9-6(3-1)7-5-8-9;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEBMQYGRFFXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=NC=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676714
Record name 7-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-22-1
Record name 7-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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